Cas no 1264036-37-4 ((S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol)

(S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol is a chiral pyrrolidine derivative featuring a substituted pyrimidine ring, which enhances its utility as a key intermediate in pharmaceutical and agrochemical synthesis. The stereospecific (S)-configuration at the 3-position ensures high selectivity in asymmetric reactions, making it valuable for the production of enantiomerically pure compounds. Its hydroxyl group provides a reactive handle for further functionalization, while the pyrimidine moiety contributes to potential biological activity. This compound is particularly advantageous in medicinal chemistry for designing kinase inhibitors and other bioactive molecules. Its well-defined structure and synthetic versatility make it a preferred choice for researchers developing targeted therapeutics.
(S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol structure
1264036-37-4 structure
Product Name:(S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol
CAS No:1264036-37-4
MF:C9H13N3O
MW:179.219021558762
CID:2165458
Update Time:2025-11-01

(S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • (S)-1-(4-methyl-pyrimidin-2-yl)-pyrrolidin-3-ol
    • (S)-1-(4-methylpyrimidin-2-yl)pyrrolidin-3-ol
    • (3S)-1-(4-methylpyrimidin-2-yl)pyrrolidin-3-ol
    • (S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol
    • Inchi: 1S/C9H13N3O/c1-7-2-4-10-9(11-7)12-5-3-8(13)6-12/h2,4,8,13H,3,5-6H2,1H3/t8-/m0/s1
    • InChI Key: CUVDBTRUDYXDNK-QMMMGPOBSA-N
    • SMILES: O[C@@H]1CN(C2N=CC=C(C)N=2)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 176
  • Topological Polar Surface Area: 49.2

(S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol Pricemore >>

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Chemenu
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1264036-37-4 97%
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Fluorochem
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Additional information on (S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol

Introduction to (S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol (CAS No. 1264036-37-4)

(S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol, with the CAS number 1264036-37-4, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This chiral pyrrolidinone derivative has garnered attention due to its unique structural features and potential applications in drug development, particularly in the design of selective modulators for biological targets.

The compound belongs to a class of molecules that exhibit high stereoselectivity, which is a critical factor in the efficacy and safety of pharmaceutical agents. The presence of a stereocenter at the 3-position of the pyrrolidine ring imparts distinct chemical and biological properties, making it a valuable scaffold for medicinal chemists. Its structural motif, combining a pyrimidine ring with a pyrrolidinone moiety, suggests potential interactions with various biological receptors and enzymes.

In recent years, there has been growing interest in the development of small-molecule inhibitors that target post-translational modifications (PTMs) of proteins. PTMs play a crucial role in regulating cellular processes, and their dysregulation is often associated with diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. The (S)-configuration of this compound may facilitate its binding to specific PTM-modified proteins, thereby modulating their activity.

One of the most compelling aspects of this compound is its potential as a building block for more complex pharmacophores. The pyrimidine ring can serve as an anchor for further functionalization, allowing chemists to design molecules with tailored properties. For instance, substituents at the 2-position of the pyrimidine ring can be modified to enhance solubility, improve metabolic stability, or increase binding affinity to a target protein.

Recent studies have highlighted the importance of chirality in drug design, emphasizing that enantiomers can exhibit vastly different pharmacological profiles. The enantiomeric purity of (S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol is therefore a critical consideration in its synthesis and application. Advances in asymmetric synthesis techniques have enabled the production of highly enantiomerically pure forms of this compound, which is essential for preclinical and clinical studies.

The compound's structural similarity to known bioactive molecules also makes it an attractive candidate for structure-based drug design. By leveraging computational methods such as molecular docking and quantum mechanical calculations, researchers can predict how this molecule might interact with biological targets at the atomic level. This approach has been instrumental in identifying lead compounds for various therapeutic areas.

In addition to its pharmaceutical applications, (S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol has shown promise in material science and agrochemical research. Its ability to form stable complexes with other molecules makes it a useful component in the development of novel materials with specific functionalities. Furthermore, its structural features may contribute to its efficacy as an intermediate in synthesizing agrochemicals that target plant pathogens.

The synthesis of this compound involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps include nucleophilic substitution reactions at the pyrimidine ring, followed by cyclization to form the pyrrolidinone core. The use of chiral auxiliaries or catalysts ensures high enantiomeric excess during these processes. Such synthetic strategies not only demonstrate the versatility of current methodologies but also underscore the importance of optimizing reaction conditions for industrial-scale production.

Evaluation of (S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol's biological activity has revealed intriguing insights into its mechanism of action. Preliminary in vitro studies suggest that it may interfere with signaling pathways involving protein kinases and phosphatases, which are frequently dysregulated in disease states. By modulating these pathways, the compound could potentially restore normal cellular function or inhibit aberrant growth signals.

The future prospects for this compound are promising, with ongoing research exploring its potential in treating a range of diseases. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate its development into novel therapeutics. As our understanding of biological systems continues to evolve, compounds like (S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol will play an increasingly important role in addressing unmet medical needs.

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